molecular formula C12H15NO4 B7933284 [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-methyl-amino]-acetic acid

[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-methyl-amino]-acetic acid

Cat. No.: B7933284
M. Wt: 237.25 g/mol
InChI Key: GZJNIXUBVPAFLJ-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₂H₁₅NO₄ (inferred from related structures in , and 9).

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-5-ylmethyl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-13(8-11(14)15)7-9-3-2-4-10-12(9)17-6-5-16-10/h2-4H,5-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJNIXUBVPAFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C2C(=CC=C1)OCCO2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-methyl-amino]-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzodioxin moiety attached to a methylamino-acetic acid group. Its molecular formula is C10H13NO2C_{10}H_{13}NO_2, and it exhibits properties typical of both amino acids and aromatic compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has been shown to interact with alpha2C adrenergic receptors, acting as an antagonist. This interaction modulates neurotransmission pathways, influencing various physiological responses such as blood pressure regulation and sedation .
  • Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect the activity of enzymes like alkaline phosphatase, which plays a crucial role in dephosphorylation processes .

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Effectiveness
HEPG21.18 ± 0.14High potency
MCF74.18 ± 0.05Moderate potency
SW11162.71 ± 0.18High potency
BGC8230.67Highest effectiveness

The compound showed significant inhibition rates across multiple cancer types, indicating its broad-spectrum anticancer potential .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been implicated in modulating pathways associated with neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase activity .

Case Studies

  • Cancer Treatment : A study conducted by Arafa et al. evaluated the anticancer effects of the compound on T47D breast cancer cells using an MTT assay. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM .
  • Metabolic Disorders : Research investigating the compound's effects on glucose metabolism revealed that it could potentially regulate blood sugar levels by inhibiting alpha-glucosidase activity, suggesting a role in managing Type 2 diabetes mellitus .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H13NO4
  • Molecular Weight : 223.23 g/mol
  • CAS Number : 649485

The compound features a benzodioxin moiety, which is known for its ability to interact with biological systems, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-methyl-amino]-acetic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • HeLa Cells : The compound demonstrated moderate potency with an IC50 value indicating effective inhibition of cell proliferation.
  • A549 Cells : Enhanced activity compared to standard treatments was observed, suggesting its potential as an anticancer agent.

The structure-activity relationship (SAR) studies highlight that modifications in the compound's structure can significantly impact its biological efficacy, indicating the importance of further exploration in this area .

Neuropharmacological Effects

The compound has been shown to interact with adrenergic receptors, particularly the alpha2C subtype. This interaction suggests potential applications in:

  • Neurological Disorders : By modulating neurotransmitter release, it may be beneficial in treating conditions such as depression and anxiety disorders.
  • Cognitive Enhancement : Its ability to influence neurotransmission could also be explored for cognitive enhancement applications.

Biochemical Mechanisms

The compound's mechanism of action involves specific binding interactions with biomolecules. It has been noted to inhibit alpha2C adrenergic receptors, which play a crucial role in various signaling pathways associated with neurotransmission .

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Material : 2,3-dihydro-1,4-benzodioxin.
  • Reagents : Methylamine and acetic acid under controlled conditions.

This synthesis can be optimized using various catalysts and solvents to enhance yield and purity .

Industrial Production

In industrial settings, large-scale synthesis may utilize continuous flow reactors to ensure precise control over reaction parameters such as temperature and pressure. This method allows for efficient production while maintaining product quality .

Case Study 1: Antiproliferative Effects on Cancer Cell Lines

In a study published in Farmaco, researchers evaluated the antiproliferative effects of the compound on several cancer cell lines. The results indicated that modifications in the molecular structure led to varying degrees of activity against HeLa and A549 cells, supporting the need for further SAR studies .

Case Study 2: Neuropharmacological Applications

Research conducted by Vázquez et al. demonstrated that derivatives of this compound could modulate neurotransmission through adrenergic receptor interactions. This finding opens avenues for exploring its use in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Variations in Substituents

The following compounds share the 2,3-dihydrobenzo[1,4]dioxin scaffold but differ in substituents and biological activities:

Compound Name Key Substituents Molecular Weight Biological Activity (IC₅₀) Selectivity/Notes
[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-methyl-amino]-acetic acid 5-(Methyl-methyl-amino) + acetic acid ~237.25 g/mol Not explicitly reported Discontinued commercially
(5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9l) 6-(Butylamino) + 5-(1,3-benzodioxol-5-yl) ~453.53 g/mol SsCK1: IC₅₀ = 6.6 μM Moderate selectivity for SsCK1
(5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (9n) 6-(Butylamino) + 5-(4-hydroxy-3-methoxybenzylidene) ~443.50 g/mol SsCK1: IC₅₀ = 2 μM High selectivity for SsCK1
2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide 5-(Isopropyl-chloroacetamide) 283.75 g/mol Not reported Potential kinase inhibitor scaffold
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid 6-Oxyacetic acid 210.18 g/mol Synthetic intermediate Used in peptide coupling

Functional Comparison: Kinase Inhibition and Cytotoxicity

Kinase Inhibition Profiles
  • Compound 9n: Exhibits potent inhibition of SsCK1 (IC₅₀ = 2 μM) with high selectivity, attributed to the 4-hydroxy-3-methoxybenzylidene group on the thiazolidinone core .
  • Compound 9l : Shows moderate SsCK1 inhibition (IC₅₀ = 6.6 μM), likely due to the bulkier 1,3-benzodioxol-5-yl substituent reducing binding efficiency .
Cytotoxicity and Selectivity

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